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Introduction
LY2979165 is a prodrug of the potent and selective mGluR2 (metabotropic glutamate receptor

2) agonist, 2812223. As an mGluR2 agonist, it holds potential for the treatment of various

neurological and psychiatric disorders, including schizophrenia and anxiety, by modulating

glutamatergic neurotransmission.[1] This document provides detailed application notes and

protocols for the in vivo administration of LY2979165 in preclinical research settings, with a

focus on rodent models relevant to psychosis.

Mechanism of Action
LY297916gsk is an orthosteric agonist at the mGluR2 receptor. The mGluR2 is a G-protein

coupled receptor (GPCR) that is predominantly located on presynaptic terminals. Its activation

leads to the inhibition of adenylyl cyclase through a Gαi/o protein, which in turn decreases

intracellular cyclic AMP (cAMP) levels.[1][2] This cascade ultimately results in a reduction of

glutamate release into the synaptic cleft, thereby dampening excessive excitatory

neurotransmission.[1][2]
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Caption: Signaling pathway of the mGluR2 agonist, the active metabolite of LY2979165.

Data Presentation
The following table summarizes key quantitative data for the in vivo administration of

LY2979165 and related mGluR2/3 agonists. Due to the limited availability of specific preclinical

data for LY2979165, information from structurally and functionally similar compounds is

included to provide a relevant dose range.
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Compound
Animal
Model

Administrat
ion Route

Dosage
Range

Study
Focus

Reference

LY2979165 Human Oral
20 - 60 mg

(single dose)

Attenuation of

ketamine-

induced

BOLD signal

[3][4][5]

Pomaglumeta

d Methionil

(mGluR2/3

agonist)

Rat (MAM

model of

schizophrenia

)

Intraperitonea

l (i.p.)
3 mg/kg

Prevention of

dopamine

system

hyperactivity

[6]

LY379268

(mGluR2/3

agonist)

Rat
Intraperitonea

l (i.p.)
0.3 - 3 mg/kg

Anxiety-like

behavior
[7][8]

LY379268

(mGluR2/3

agonist)

Mouse (two-

hit model of

schizophrenia

)

Intraperitonea

l (i.p.)
3 mg/kg

Rescue of

NMDA and

GABA-A

receptor

deficits

[9]

LY379268

(mGluR2/3

agonist)

Rat
Intraperitonea

l (i.p.)
1.5 - 6 mg/kg

Sucrose

seeking and

motivation

[10]

MC-100093

(GLT-1

enhancer)

Rat (alcohol-

preferring)

Intraperitonea

l (i.p.)

100 - 150

mg/kg

Reduction of

ethanol

intake

[11]

Experimental Protocols
Formulation of LY2979165 for In Vivo Administration
Several formulations can be utilized for the administration of LY2979165 in animal studies. The

choice of formulation will depend on the desired administration route and solubility

requirements.

Protocol 1: Aqueous Formulation with Solubilizing Agent

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/figure/Results-for-the-LY2979165-cohort-a-Dose-response-analysis-least-squares-LS-mean-and_fig4_323929564
https://www.researchgate.net/publication/323929564_Group_II_metabotropic_glutamate_receptor_agonist_prodrugs_LY2979165_and_LY2140023_attenuate_the_functional_imaging_response_to_ketamine_in_healthy_subjects
https://pubmed.ncbi.nlm.nih.gov/29564482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8530391/
https://pubmed.ncbi.nlm.nih.gov/23769742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3765084/
https://pubmed.ncbi.nlm.nih.gov/26861891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10527415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12581845/
https://www.benchchem.com/product/b1651637?utm_src=pdf-body
https://www.benchchem.com/product/b1651637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1651637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is suitable for oral or parenteral administration.

Materials:

LY2979165 powder

Dimethyl sulfoxide (DMSO)

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

Sterile Saline (0.9% NaCl)

Procedure:

Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

Prepare a stock solution of LY2979165 in DMSO (e.g., 10 mg/mL).

For the final formulation, add 10% of the LY2979165 stock solution to 90% of the 20%

SBE-β-CD in saline solution.

Vortex thoroughly to ensure complete dissolution. The final concentration of DMSO will be

1%.

Protocol 2: Suspension for Oral Gavage

Materials:

LY2979165 powder

0.5% (w/v) Methylcellulose in sterile water

Procedure:

Weigh the required amount of LY2979165.

Levigate the powder with a small volume of the methylcellulose solution to form a smooth

paste.
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Gradually add the remaining volume of the methylcellulose solution while stirring

continuously to achieve a homogenous suspension.

Protocol 3: Formulation with Co-solvents for Intraperitoneal Injection

Materials:

LY2979165 powder

DMSO

PEG300 (Polyethylene glycol 300)

Tween 80

Sterile Saline (0.9% NaCl)

Procedure:

Dissolve LY2979165 in DMSO to create a stock solution.

In a separate tube, mix the required volumes of PEG300, Tween 80, and saline.

Slowly add the LY2979165/DMSO stock solution to the co-solvent mixture while vortexing

to achieve the final desired concentration and vehicle composition (e.g., 5% DMSO, 40%

PEG300, 5% Tween 80, 50% Saline).

Experimental Workflow for a Rodent Model of Psychosis
The following workflow describes a general procedure for evaluating the efficacy of LY2979165
in a ketamine-induced model of hyperlocomotion in rodents, a commonly used paradigm to

screen for antipsychotic potential.
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Caption: Experimental workflow for assessing LY2979165 in a ketamine-induced psychosis

model.

Detailed Protocol:
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Animal Acclimation: House rodents in a controlled environment (temperature, humidity, and

light-dark cycle) for at least one week prior to the experiment to allow for acclimation.

Habituation: Habituate the animals to the testing apparatus (e.g., open field arena) for a set

period (e.g., 30 minutes) for 2-3 consecutive days before the test day to reduce novelty-

induced hyperactivity.

Drug Administration:

On the test day, administer the prepared formulation of LY2979165 or vehicle to the

animals via the chosen route (e.g., intraperitoneal injection or oral gavage).

A suggested starting dose range, based on related mGluR2/3 agonists, would be 1 - 10

mg/kg.[6][7][8][9]

Pretreatment Interval: Allow for a pretreatment interval of 30-60 minutes for the drug to be

absorbed and distributed.

Psychosis Induction: Induce a hyperlocomotor state by administering ketamine (e.g., 10-30

mg/kg, i.p.).[12]

Behavioral Assessment: Immediately after the ketamine injection, place the animals in the

testing apparatus and record locomotor activity for 60-90 minutes using an automated

activity monitoring system.

Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, rearing

frequency) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to

compare the effects of LY2979165 treatment with the vehicle control group.

Conclusion
These application notes and protocols provide a framework for the in vivo administration and

evaluation of LY2979165 in preclinical research. The provided information on formulation,

potential dosage ranges based on related compounds, and a detailed experimental workflow

for a psychosis model will aid researchers in designing and conducting their studies. It is

recommended to perform dose-response studies to determine the optimal dose for a specific

animal model and behavioral paradigm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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